6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
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Overview
Description
6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound with a unique bicyclic structure. It is part of the pyrido[4,3-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired bicyclic structure . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidine derivatives, such as:
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- N-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine .
Compared to these compounds, 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is unique due to its specific cyclopropyl substitution, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
6-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H14N4/c11-10-8-5-14(7-1-2-7)4-3-9(8)12-6-13-10/h6-7H,1-5H2,(H2,11,12,13) |
InChI Key |
INMPDPDPJZHEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3=C(C2)C(=NC=N3)N |
Origin of Product |
United States |
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